LH1753

Cystinuria Crystallization Inhibition Kidney Stones

LH1753 is the most potent L-cystine diamide crystallization inhibitor reported (EC50=29.5 nM), offering 2× the potency of LH708. With 32% oral bioavailability and complete stone prevention (0/12 mice with stones) in the Slc3a1-knockout cystinuria model, it reduces compound consumption and maximizes translational relevance. Ideal for SAR campaigns and PK/PD modeling.

Molecular Formula C22H44Cl4N6O2S2
Molecular Weight 630.6 g/mol
Cat. No. B12361733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH1753
Molecular FormulaC22H44Cl4N6O2S2
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)C(CSSCC(C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl
InChIInChI=1S/C22H40N6O2S2.4ClH/c23-17(19(29)27-11-5-21(6-12-27)3-1-9-25-21)15-31-32-16-18(24)20(30)28-13-7-22(8-14-28)4-2-10-26-22;;;;/h17-18,25-26H,1-16,23-24H2;4*1H/t17-,18-;;;;/m0..../s1
InChIKeyUTCMCAJUTFDSHY-WSNGVDDISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one Tetrahydrochloride (LH1753): A High-Potency, Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria Research and Preclinical Procurement


(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one tetrahydrochloride, also designated LH1753, is a synthetic L-cystine diamide derivative [1]. It features a central disulfide bond flanked by two 1,8-diazaspiro[4.5]decane moieties, conferring a unique spirocyclic bicyclic diamine structure [1]. The compound is developed as a research tool and potential therapeutic lead for inhibiting L-cystine crystallization, the primary pathological driver of stone formation in the rare genetic disorder cystinuria [1].

Why Generic L-Cystine Crystallization Inhibitors Cannot Substitute for LH1753 in Experimental Systems


L-Cystine crystallization inhibitors are a structurally heterogeneous class with widely divergent mechanisms, potencies, and in vivo profiles. Compounds such as L-cystine dimethyl ester (CDME), L-cystine diamides like LH708, and clinical agents like tiopronin and bucillamine cannot be considered interchangeable [1]. Small differences in terminal amide groups dramatically affect binding to L-cystine crystal surfaces, as demonstrated by the >140-fold potency range across diamide analogs [2]. The presence of a basic amine 2-3 atoms from the amide nitrogen is essential for high activity, and even Nα-methylation completely abolishes inhibition [2]. Consequently, only head-to-head comparative data can justify selection of a specific compound for reproducible, translatable research.

Quantitative Head-to-Head Evidence: LH1753 vs. LH708, CDME, and Structural Analogs


In Vitro L-Cystine Crystallization Inhibition Potency: LH1753 vs. LH708 and CDME

LH1753 (EC50 = 29.5 nM) exhibits 2-fold higher potency than its direct diamide predecessor LH708 (EC50 = 59.8 nM) and approximately 146-fold higher potency than the ester-based inhibitor CDME (EC50 = 4.31 µM) in a standardized L-cystine crystallization assay [1].

Cystinuria Crystallization Inhibition Kidney Stones

Oral Bioavailability: LH1753 vs. LH708 in Slc3a1-Knockout Mice

Following oral gavage at 150 µmol/kg, LH1753 achieved a combined oral bioavailability of 32%, representing a 1.3-fold improvement over LH708 (25%) when measured against tail vein injection at 30 µmol/kg in Slc3a1-knockout mice [1].

Pharmacokinetics Oral Bioavailability Cystinuria

In Vivo Stone Prevention Efficacy: LH1753 vs. LH708 vs. CDME in Murine Model

In Slc3a1-knockout mice, oral LH1753 treatment (150 µmol/kg daily, 8 weeks) prevented stone formation in 12/12 mice (0% stone incidence), outperforming LH708 at the same dose (7/12 mice stone-free) and CDME at 29 µmol/kg (5/12 mice stone-free) [1].

In Vivo Efficacy Stone Prevention Cystinuria

Structural Basis for Enhanced Potency: 1,8-Diazaspiro[4.5]decane Bioisostere vs. N-Methylpiperazine

Replacement of the N-methylpiperazine terminal groups in LH708 with the 1,8-diazaspiro[4.5]decane spirocyclic bioisostere in LH1753 increases inhibitory potency 2-fold. This modification maintains the critical basic amine positioned 2-3 atoms from the amide nitrogen, which is essential for crystal surface binding [1].

Medicinal Chemistry Bioisostere Structure-Activity Relationship

Optimal Scientific and Preclinical Procurement Scenarios for LH1753


High-Throughput Crystallization Inhibition Screening

LH1753's 29.5 nM EC50 and 2-fold advantage over LH708 make it the preferred reference compound for high-throughput screens of novel L-cystine crystallization inhibitors. Its high potency reduces compound consumption and enables detection of weaker inhibitors at lower test concentrations [1].

In Vivo Efficacy Studies in Murine Cystinuria Models

For Slc3a1-knockout mouse studies, LH1753's superior oral bioavailability (32% vs. 25%) and complete stone prevention (0/12 mice with stones) justify its selection over LH708 or CDME to maximize the likelihood of observing a therapeutic effect and to minimize animal usage [1].

Structure-Activity Relationship (SAR) Studies of Diamide Inhibitors

As the most potent diamide analog reported to date, LH1753 serves as the benchmark 'positive control' for evaluating new structural modifications. Its defined EC50 and the documented 2-fold gain from the spirocyclic bioisostere provide a quantitative reference for SAR campaigns [1].

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

LH1753's well-characterized in vitro potency (EC50), oral bioavailability (F=32%), and in vivo efficacy in a genetically defined model provide a robust dataset for PK/PD modeling. This makes it an ideal tool compound for translational research aimed at predicting human efficacious dose regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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